![molecular formula C18H20N2O5 B2426761 4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 313404-95-4](/img/structure/B2426761.png)
4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide
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Description
4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and is primarily used as a research tool to study the effects of exercise and physical activity on metabolism and endurance.
Scientific Research Applications
Antioxidant Activity
Benzamides have been found to exhibit antioxidant activity. They can act as free radical scavengers and metal chelating agents. Some benzamides have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides can also have antibacterial properties. They have been tested for their in vitro growth inhibitory activity against different bacteria. For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide has shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Medical Applications
Benzamides have been widely used in medical applications. They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity. They also have anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, analgesic, and anti-inflammatory properties .
Industrial Applications
Benzamides are also used in various industrial sectors such as the plastic, rubber industry, and paper industry .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery. They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Reactions at the Benzylic Position
Benzamides can undergo reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .
properties
IUPAC Name |
4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-3-4-11-25-14-7-5-13(6-8-14)18(21)19-16-10-9-15(24-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDKPFXBPUNCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
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